molecular formula C9H15NO2 B1385678 [(2S)-1-cyclopropanecarbonylpyrrolidin-2-yl]methanol CAS No. 1177999-84-6

[(2S)-1-cyclopropanecarbonylpyrrolidin-2-yl]methanol

Cat. No.: B1385678
CAS No.: 1177999-84-6
M. Wt: 169.22 g/mol
InChI Key: XENBBTYPZLZGQG-QMMMGPOBSA-N
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Description

[(2S)-1-cyclopropanecarbonylpyrrolidin-2-yl]methanol is a chiral compound with a unique structure that includes a cyclopropane ring and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2S)-1-cyclopropanecarbonylpyrrolidin-2-yl]methanol typically involves the cyclization of appropriate precursors. One common method is the reaction of a cyclopropanecarbonyl chloride with a pyrrolidine derivative under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent quality of the product.

Chemical Reactions Analysis

Types of Reactions

[(2S)-1-cyclopropanecarbonylpyrrolidin-2-yl]methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carbonyl group can produce an alcohol.

Scientific Research Applications

[(2S)-1-cyclopropanecarbonylpyrrolidin-2-yl]methanol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and as a ligand in biochemical assays.

    Industry: The compound can be used in the production of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of [(2S)-1-cyclopropanecarbonylpyrrolidin-2-yl]methanol depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor agonist/antagonist. The compound’s unique structure allows it to interact with various molecular targets, including proteins and nucleic acids, through hydrogen bonding, hydrophobic interactions, and van der Waals forces.

Comparison with Similar Compounds

[(2S)-1-cyclopropanecarbonylpyrrolidin-2-yl]methanol can be compared with other similar compounds, such as:

    Cyclopropane derivatives: These compounds share the cyclopropane ring structure and exhibit similar reactivity.

    Pyrrolidine derivatives: These compounds contain the pyrrolidine ring and have comparable chemical properties.

    Chiral alcohols: These compounds have a chiral center and a hydroxyl group, making them useful in asymmetric synthesis.

The uniqueness of this compound lies in its combination of a cyclopropane ring and a pyrrolidine ring, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

cyclopropyl-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c11-6-8-2-1-5-10(8)9(12)7-3-4-7/h7-8,11H,1-6H2/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XENBBTYPZLZGQG-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C2CC2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)C2CC2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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